((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
Overview
Description
Sepimostat is an amidine-containing serine protease inhibitor known for its neuroprotective properties. It has been studied for its ability to inhibit N-methyl-D-aspartate (NMDA) receptors, which play crucial roles in synaptic plasticity, learning, memory, neuronal development, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sepimostat can be synthesized through a series of chemical reactions involving amidine and 4,5-dihydro-1H-imidazol-2-ylamino groups. The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration .
Industrial Production Methods
Industrial production methods for sepimostat involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
Sepimostat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of sepimostat .
Scientific Research Applications
Sepimostat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study serine protease inhibition and NMDA receptor antagonism.
Biology: Investigated for its neuroprotective effects in various biological models.
Medicine: Explored for potential therapeutic applications in neurodegenerative diseases and retinal protection.
Industry: Utilized in the development of neuroprotective agents and other pharmaceutical compounds
Mechanism of Action
Sepimostat exerts its effects by inhibiting NMDA receptors through antagonism at the Ifenprodil-binding site of the NR2B subunit. This inhibition involves both voltage-independent and voltage-dependent components, suggesting the presence of shallow and deep binding sites. The compound demonstrates complex voltage dependence, with pronounced tail currents and overshoots indicating an open channel block .
Comparison with Similar Compounds
Sepimostat is compared with other similar compounds, such as nafamostat, gabexate, furamidine, pentamidine, diminazene, and DAPI. While all these compounds exhibit similar affinity to the shallow binding site responsible for voltage-independent inhibition, their affinities to the deep site vary significantly. Sepimostat’s unique combination of shallow and deep binding site affinities distinguishes it from these related compounds .
List of Similar Compounds
- Nafamostat
- Gabexate
- Furamidine
- Pentamidine
- Diminazene
- DAPI
Sepimostat’s unique properties and diverse applications make it a valuable compound in scientific research and potential therapeutic development.
Properties
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPBHBOBJYXTD-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925050 | |
Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125224-43-3 | |
Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the significance of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol in pharmaceutical chemistry?
A1: this compound serves as a vital building block in the synthesis of paroxetine []. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating conditions like depression and anxiety disorders. This compound's specific stereochemistry (3S,4R) is crucial for the pharmacological activity of paroxetine.
Q2: How is this compound identified and characterized in a laboratory setting?
A2: Advanced analytical techniques are employed to identify and characterize this compound. These include:
- Nuclear Magnetic Resonance Spectroscopy (NMR): This technique provides detailed information about the compound's structure, including the connectivity and spatial arrangement of atoms. Two-dimensional NMR (2D-NMR) is particularly useful for resolving complex structures [].
- Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, which helps determine the compound's molecular weight and identify any fragments [].
- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies different compounds in a mixture based on their chemical properties. It is frequently used to assess the purity of synthesized this compound and detect any impurities [].
Q3: Can this compound degrade, and if so, what are the implications?
A3: Yes, this compound can degrade under certain conditions, such as exposure to hydrochloric acid or hydrogen peroxide []. This degradation can lead to the formation of impurities like (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine []. The presence of such impurities can impact the quality, safety, and efficacy of the final drug product, paroxetine.
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